molecular formula C10H17NO2 B124121 N-1-Boc-Amino-3-cyclopentene CAS No. 193751-54-1

N-1-Boc-Amino-3-cyclopentene

Cat. No. B124121
M. Wt: 183.25 g/mol
InChI Key: QPKZZWRUFCUFEI-UHFFFAOYSA-N
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Description

“N-1-Boc-Amino-3-cyclopentene” is a cyclopentenamine with a protecting group . It is used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment .


Synthesis Analysis

The synthesis of “N-1-Boc-Amino-3-cyclopentene” involves the use of di-tert-butyl dicarbonate and 1-AMINO-3-CYCLOPENTENE HYDROCHLORIDE . An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions has been described . This involves the use of di-tert-butyl dicarbonate with Amberlyst-15 as a catalyst in ethanol .


Molecular Structure Analysis

The molecular formula of “N-1-Boc-Amino-3-cyclopentene” is C10H17NO2 . Its molecular weight is 183.25 .


Chemical Reactions Analysis

The chemical reactions involving “N-1-Boc-Amino-3-cyclopentene” primarily involve the protection and deprotection of amines . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .


Physical And Chemical Properties Analysis

“N-1-Boc-Amino-3-cyclopentene” has a predicted boiling point of 268.9±20.0 °C and a predicted density of 1.01±0.1 g/cm3 . It is a solid substance with a yellow color .

Scientific Research Applications

Phosphine-catalyzed Annulation in Synthesis

Phosphine-catalyzed asymmetric [3 + 2] annulation of Boc-amino-substituted chalcones with allenoates has been developed, yielding 1,4,5-trisubstituted cyclopentenes with high yields and excellent diastereoselectivities and enantioselectivities (Gao et al., 2015).

N-tert-Butoxycarbonylation of Amines

Heteropoly acid H3PW12O40 has been demonstrated as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, offering a favorable approach for producing N-Boc derivatives without side products like isocyanates or oxazolidinones (Heydari et al., 2007).

Biocatalytic Asymmetric Synthesis of N-Boc-vinyl-ACCA Ethyl Ester

A study isolating 378 bacterial strains identified Sphingomonas aquatilis as a whole cell biocatalyst for the asymmetric synthesis of (1R, 2S)-N-Boc-1-vinyl ACCA ethyl ester, an essential intermediate in hepatitis C virus protease inhibitors, with high enantioselectivity and conversion rates (Zhu et al., 2018).

Ugi/De-Boc/Cyclization Strategy in Synthesis

The Ugi/de-Boc/cyclization (UDC) strategy is noted for its efficiency and structural diversity in synthesizing complex nitrogen-containing heterocycles, leveraging the Ugi multi-component reaction followed by Boc-deprotection and cyclization (Zhang et al., 2016).

Safety And Hazards

“N-1-Boc-Amino-3-cyclopentene” is associated with several hazard statements including H319-H335-H302+H312+H332-H315 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

The future directions of “N-1-Boc-Amino-3-cyclopentene” research could involve further exploration of its use in the functionalization of Si surfaces for DNA attachment . Additionally, the development of more efficient and chemoselective methods for N-Boc protection of amines, amino acids, and peptides could be another area of focus .

properties

IUPAC Name

tert-butyl N-cyclopent-3-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZZWRUFCUFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373520
Record name N-1-Boc-Amino-3-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-Boc-Amino-3-cyclopentene

CAS RN

193751-54-1
Record name N-1-Boc-Amino-3-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193751-54-1
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Synthesis routes and methods I

Procedure details

To a solution of 3-cyclopentene-1-carboxylic acid (J.-P. Depres and A. E. Greene, J. Org. Chem. 1984, 49:928-931; 29.71 g, 0.261 mole), triethylamine (36.4 mL) in t-butanol (1 L) was added diphenylphosphoryl azide, Aldrich, 97%, 74.0 g, 0.261 mmole). The solution was maintained at 60--C. for 4 hours. Cuprous chloride (1.3 g) was added and stirring continued at ambient temperature for 18 hours. Volatiles were evaporated and the residue was dissolved in methylene chloride (1250 mL) and washed with 10 % aqueous sodium carbonate (2×250 mL) and dried (magnesium sulfate). Volatiles were evaporated and the residue was chromatographed on a silica gel column. Title compound was eluted with chloroform as white crystals, from hexanes (22.63 g, 47%), m.p. 68-70° C.
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Cuprous chloride
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1.3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution cooled in an ice-water bath of the above crude product, (tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester, (3.80 g) in THF (35 mL) was added a solution of LiOH (0.0765 mol) in water (35 mL). The mixture was stirred in the ice-water bath for 3 h. The organic material was extracted with CH2Cl2 (30 mL×3), the organic layers were combined and washed with brine (30 mL×2), and the solvent was removed in vacuo. The residue was purified by column chromatography (silica gel, 100% dichloromethane) to obtain white crystals of pure product (53%).
[Compound]
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crude product
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(tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester
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35 mL
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35 mL
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ice water
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53%

Synthesis routes and methods IV

Procedure details

A solution of cyclopent-3-enecarboxylic acid (2.25 g), diphenylphosphoryl azide (4.7 mL), and triethylamine (2.8 mL) in 25 mL toluene was refluxed for 7 h. The mixture was cooled to rt and treated with 10 mL of tert-butanol. The resulting mixture was refluxed for an additional 16 h. The solvents were evaporated and the crude residue was chromatographed with silica gel (1:10 ethyl acetate:hexanes) to give Cyclopent-3-enylcarbamic acid tert-butyl ester (racemic): (2.37 g). Borane-tetrahydrofuran (1.5 M in THF, 20 mL) was added dropwise to a solution of cyclopent-3-enylcarbamic acid tert-butyl ester (1.83 g) in tetrahydrofuran (30 mL) at 0° C. The solution was gradually warmed to rt and stirred for 16 h. The reaction solution was cooled to 0° C. and sodium hydroxide (1 N, 33 mL) was slowly added followed by 30% hydrogen peroxide (33 mL). The resulting mixture was stirred at rt for an additional 5 h and diluted with ethyl acetate (70 mL). The aqueous layer was separated and extracted with ethyl acetate (30 mL×3). The combined organic layers were washed with water and brine, dried over Na2SO4, and concentrated via rotary evaporator. Silica gel chromatography (1:1 ethyl acetate:hexanes) provided 0.25 g of cis-(3-hydroxycyclopentyl)carbamic acid tert-butyl ester (racemic) followed by 1.07 g of the trans isomer. A solution of cis-(3-hydroxycyclopentyl)-carbamic acid tert-butyl ester (201 mg) in dimethylformamide (3 mL) was treated with sodium hydride (60% in mineral oil, 95 mg) at 0° C. After gas evolution had ceased, the mixture was stirred for 30 min at rt. Iodoethane (88 μL) was added to the mixture and the reaction was stirred at rt for 16 h. The excess sodium hydride was destroyed at 0° C. by the careful addition of aqueous ammonium chloride. The resulting mixture was partitioned between ethyl acetate and ammonium chloride and the organic layer was separated and washed with brine. The organic layer was dried over Na2SO4 and concentrated via rotary evaporator. Silica gel chromatography (1:4 ethyl acetate:hexanes) provided cis-(3-ethoxycyclopentyl)carbamic acid tert-butyl ester (racemic) (102 mg). Cis-(3-ethoxycyclopentyl)carbamic acid tert-butyl ester was stirred in 1:1 trifluoroacetic acid:dichloromethane for 0.5 h. The solvent was removed by evaporation to provide cis-3-ethoxycyclopentylamine (racemic).
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2.25 g
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4.7 mL
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2.8 mL
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25 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Lin, T Strother, W Cai, X Cao, LM Smith, RJ Hamers - Langmuir, 2002 - ACS Publications
… For simplicity, we refer to the resulting protected molecule N-1-BOC-amino-3-cyclopentene as BACP; the structure of the BACP molecule is shown in Figure 1e. Both the ACP and BACP …
Number of citations: 279 pubs.acs.org
HRR Santos, MJ Ramos, JANF Gomes - Physical Review B, 2005 - APS
… The exact adsorption processes of both ACP and N-1-BOC-amino-3-cyclopentene (BACP) to the surface are not yet understood. It is only known that ACP adsorbs both through the …
Number of citations: 6 journals.aps.org
HRR Santos, MJ Ramos, JANF Gomes - Chemical Physics Letters, 2007 - Elsevier
… The N-1-BOC-amino-3-cyclopentene (protected ACP) molecule has been used by Hamers et al. [1] to functionalize the Si(1 0 0) surface, as a first step in a process that aimed to attach …
Number of citations: 7 www.sciencedirect.com
MN Masood, ET Carlen, A van den Berg - Applied surface science, 2015 - Elsevier
A new method for selective surface functionalization of silicon with a silicon–nitrogen bonded (Si–N) monolayer and subsequent bioimmobilization is presented. The Si–N monolayer …
Number of citations: 6 www.sciencedirect.com
MN Masood - Phys Lett, 2000 - ris.utwente.nl
One and two dimensional nanostructures, namely carbon nanotubes and silicon nanowires, have gained attention due to their potential applications as highly sensitive, real time and …
Number of citations: 5 ris.utwente.nl

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